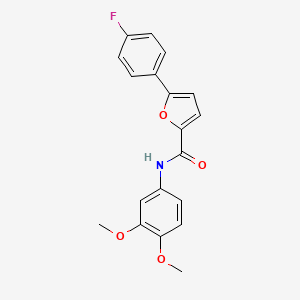
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide, also known as F13640, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of furan-based compounds and has been found to have promising effects in the field of neuroscience.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide involves the modulation of the sigma-1 receptor. This receptor is involved in the regulation of calcium signaling, protein folding, and stress response pathways. By binding to this receptor, N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide can modulate these pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide can modulate various cellular processes, including calcium signaling, protein folding, and stress response pathways. It has also been found to have neuroprotective effects and can potentially protect against neuronal damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for the specific targeting of this receptor and the modulation of its associated pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide. One potential direction is the development of novel therapeutic agents based on this compound. Another direction is the study of its potential effects on other cellular pathways and its potential use in the treatment of other diseases. Additionally, further research is needed to fully understand the toxicity and safety of this compound.
Conclusion
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. Its high affinity for the sigma-1 receptor and its ability to modulate various cellular pathways make it a promising candidate for the development of novel therapeutic agents. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide involves the reaction of 4-fluoroacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with furfurylamine to obtain the final product.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide has been extensively studied for its potential therapeutic properties. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various cellular processes. This receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-23-16-8-7-14(11-18(16)24-2)21-19(22)17-10-9-15(25-17)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRTWBQSAPBLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5775073.png)
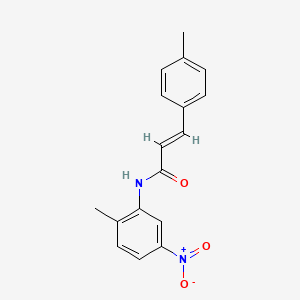
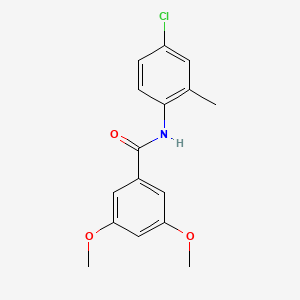
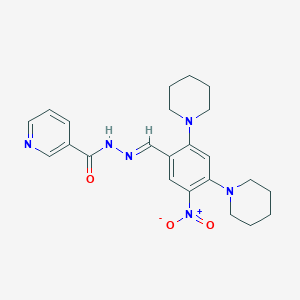


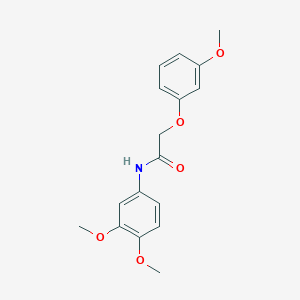
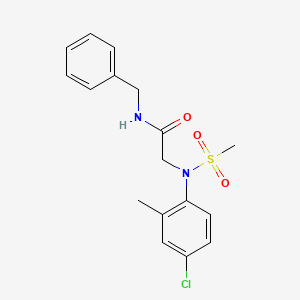
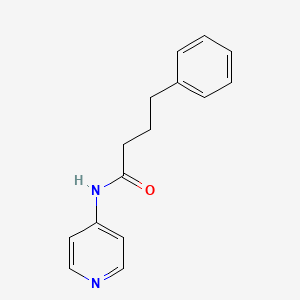

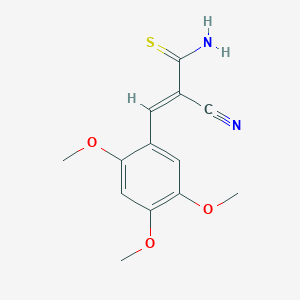
![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)